6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile is an aromatic organic compound with the molecular formula C12H7BrN2S and a molecular weight of 291.2 g/mol.
Preparation Methods
The synthesis of 6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various complex organic molecules .
Chemical Reactions Analysis
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH2-).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in a chemical reaction, it may act as a reactant or catalyst, while in a biological system, it may interact with specific proteins or enzymes to exert its effects .
Comparison with Similar Compounds
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
- 6-[(3-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile
- 6-[(3-Fluorophenyl)sulfanyl]pyridine-3-carbonitrile
- 6-[(3-Iodophenyl)sulfanyl]pyridine-3-carbonitrile
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different halogens (eg
Properties
Molecular Formula |
C12H7BrN2S |
---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
6-(3-bromophenyl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7BrN2S/c13-10-2-1-3-11(6-10)16-12-5-4-9(7-14)8-15-12/h1-6,8H |
InChI Key |
HXFRDQADIRLBNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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